5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole
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Overview
Description
5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with butoxymethyl, difluoromethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the iodine atom can facilitate interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(butoxymethyl)-1-(trifluoromethyl)-4-iodo-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(butoxymethyl)-1-(difluoromethyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of an iodine atom.
5-(butoxymethyl)-1-(difluoromethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
5-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents, which can impart distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and bioavailability, while the iodine atom can facilitate specific interactions with biological targets .
Properties
IUPAC Name |
5-(butoxymethyl)-1-(difluoromethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-2-3-4-15-6-8-7(12)5-13-14(8)9(10)11/h5,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRLPRHTUJUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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